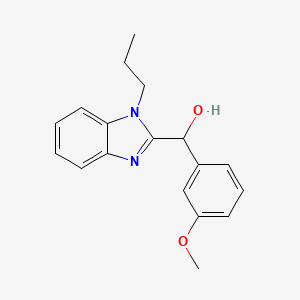![molecular formula C20H25N3O2 B4937040 N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4937040.png)
N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide, also known as DIBAL-H, is a reducing agent commonly used in organic synthesis. It is a highly reactive and selective reducing agent that is commonly used in the reduction of esters, amides, and nitriles. DIBAL-H has been extensively studied for its use in organic synthesis, and its mechanism of action and biochemical and physiological effects have been well-documented.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide involves the transfer of a hydride ion (H-) to the carbonyl group of the substrate. This results in the formation of an aldehyde or alcohol, depending on the reaction conditions. The reaction is highly selective and can be used to selectively reduce one functional group in the presence of others.
Biochemical and Physiological Effects:
While this compound is primarily used in organic synthesis, it has also been studied for its biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, and may have potential as an anticancer agent. Additionally, this compound has been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide is its high selectivity and reactivity. It is highly effective in reducing esters, amides, and nitriles, and can be used to selectively reduce one functional group in the presence of others. However, this compound is also highly reactive and must be handled with care. It can react violently with water and other protic solvents, and must be stored and handled in a dry, oxygen-free environment.
Future Directions
There are a number of potential future directions for research on N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide. One area of interest is the development of new synthetic methods that use this compound as a reducing agent. Additionally, there is potential for the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, and its potential as a therapeutic agent for a variety of diseases.
Synthesis Methods
N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide is typically synthesized by reacting diisobutylaluminum hydride (DIBAL) with N,N-dimethylformamide (DMF) in the presence of a catalyst. The resulting product is a yellow-orange liquid that is highly reactive and must be handled with care.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide has a wide range of applications in scientific research, particularly in the field of organic synthesis. It is commonly used in the reduction of esters, amides, and nitriles, and has been shown to be highly effective in these applications. This compound has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and natural products.
properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14(2)16-7-5-15(6-8-16)13-21-19(24)20(25)22-17-9-11-18(12-10-17)23(3)4/h5-12,14H,13H2,1-4H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIUFXPKQVQRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B4936990.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoic acid](/img/structure/B4936997.png)


![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4937023.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4937026.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4937048.png)

![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937060.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B4937063.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide](/img/structure/B4937068.png)